![molecular formula C15H20ClN3O B7584409 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone.
作用機序
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is not well understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
実験室実験の利点と制限
The advantages of using 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone in lab experiments include its high yield and purity, as well as its diverse biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone. One direction is to investigate the mechanism of action of this compound in more detail, including its interactions with specific enzymes and pathways. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases. Additionally, future research can focus on developing more efficient and effective synthesis methods for this compound, as well as improving its solubility and pharmacokinetics for better clinical use.
Conclusion:
In conclusion, this compound is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
合成法
The synthesis of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported in the literature. The most commonly used method for the synthesis of this compound involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 3-aminomethyl-azetidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white solid with a high yield and purity.
科学的研究の応用
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-10-17-11-18-13(12)14(20)19-8-6-15(7-9-19)4-2-1-3-5-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGRPWSEJLQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=NC=NC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

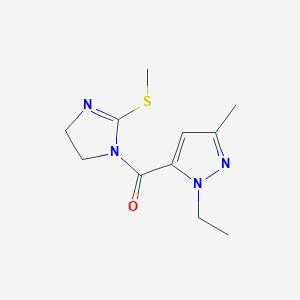
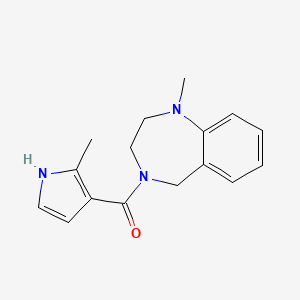
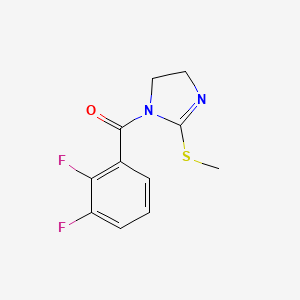
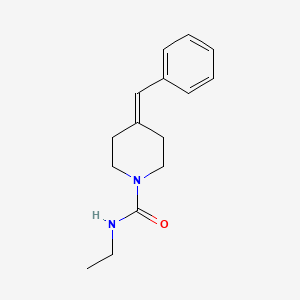
![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
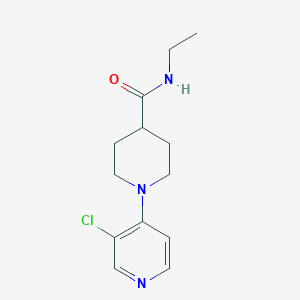

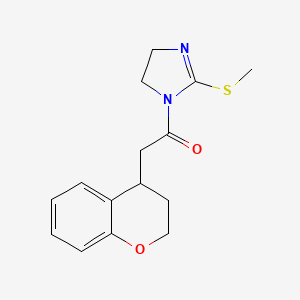

![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
